molecular formula C22H23N3O3S2 B2671332 (5E)-5-[(furan-2-yl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 682764-15-4

(5E)-5-[(furan-2-yl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2671332
CAS No.: 682764-15-4
M. Wt: 441.56
InChI Key: RFCANSWRSWZVCC-KNTRCKAVSA-N
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Description

The compound (5E)-5-[(furan-2-yl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine (2-sulfanylidene-1,3-thiazolidin-4-one) family, a heterocyclic scaffold known for diverse biological activities, including antimicrobial, antiviral, and antidiabetic properties. Its structure features:

  • A thiazolidin-4-one core with a 2-sulfanylidene (thioxo) group at position 2.
  • A 4-oxo-4-(4-phenylpiperazin-1-yl)butyl chain at position 3, contributing to hydrophilicity and receptor-binding capabilities.

Properties

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c26-20(24-13-11-23(12-14-24)17-6-2-1-3-7-17)9-4-10-25-21(27)19(30-22(25)29)16-18-8-5-15-28-18/h1-3,5-8,15-16H,4,9-14H2/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCANSWRSWZVCC-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(furan-2-yl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. The starting materials often include furan derivatives, piperazine, and thiazolidinone precursors. The synthetic route may involve:

    Condensation Reactions: Combining furan derivatives with aldehydes or ketones to form the furan-2-ylmethylidene moiety.

    Nucleophilic Substitution: Introducing the piperazine group through nucleophilic substitution reactions.

    Cyclization: Forming the thiazolidinone ring through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Thiazolidinone Core

  • Sulfanylidene Group (-C=S):

    • Reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives .

    • Undergoes oxidation with H₂O₂ to yield sulfonic acid derivatives .

  • α,β-Unsaturated Ketone:

    • Participates in Michael additions with nucleophiles (e.g., amines, hydrazines) .

    • Susceptible to Diels-Alder reactions with dienes due to electron-deficient double bonds .

Furan-Methylidene Moiety

  • Electrophilic Substitution:

    • Furan rings undergo nitration or halogenation at the 5-position under mild conditions .

  • Oxidative Degradation:

    • Prolonged exposure to strong oxidants (e.g., KMnO₄) cleaves the furan ring to diketones .

4-Phenylpiperazine Side Chain

  • Nucleophilic Substitution:

    • The piperazine nitrogen reacts with acyl chlorides to form amides.

  • Reductive Amination:

    • Reacts with aldehydes/ketones in the presence of NaBH₃CN to extend the alkyl chain.

Documented Reactions and Derivatives

The following table summarizes reactions reported for structural analogs:

Reaction Type Conditions Product Biological Relevance Reference
Hydrazone Formation Hydrazine hydrate (ethanol, reflux)Hydrazone derivativeAnticancer activity
Cycloaddition Maleic anhydride (toluene, 110°C)Diels-Alder adductEnzyme inhibition
Sulfonation H₂SO₄, SO₃Sulfonated thiazolidinoneEnhanced solubility

Stability and Degradation

  • Photodegradation: The furan-methylidene group is prone to photoisomerization (E/Z interconversion) under UV light .

  • Hydrolytic Stability: Stable in neutral aqueous solutions but degrades in acidic/basic media via cleavage of the thiazolidinone ring.

Catalytic and Mechanistic Insights

  • Base-Catalyzed Tautomerization: The sulfanylidene group facilitates keto-enol tautomerism, influencing reactivity in polar solvents .

  • Metal Coordination: Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the thione sulfur and carbonyl oxygen, relevant for catalytic applications .

Scientific Research Applications

Physical Properties

  • Molecular Weight : 320.42 g/mol
  • Appearance : Typically exists as a solid powder.
  • Solubility : Soluble in organic solvents; specific solubility data may vary based on the solvent used.

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound under consideration has been shown to inhibit the proliferation of various cancer cell lines. Studies suggest that the mechanism involves the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy against resistant strains makes it a candidate for further development as an antimicrobial agent. The proposed mechanism includes disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anti-inflammatory Effects

Thiazolidinones are known for their anti-inflammatory properties. Preliminary studies indicate that this compound can reduce inflammation markers in vitro and in vivo, making it a potential therapeutic option for inflammatory diseases such as rheumatoid arthritis .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress and neuronal cell death in models of neurodegenerative diseases, potentially offering a new avenue for treatment strategies against conditions like Alzheimer's disease .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Activity

In a comparative study assessing various thiazolidinone derivatives, this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibiotics .

Study 3: Anti-inflammatory Mechanism

Research conducted at a leading pharmacology institute explored the anti-inflammatory effects of this compound in animal models. The findings suggested that it effectively reduced levels of pro-inflammatory cytokines and exhibited lower incidence of inflammation-related symptoms compared to controls .

Mechanism of Action

The mechanism of action of (5E)-5-[(furan-2-yl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Substituent Variations at Position 5

The furan-2-ylmethylidene group in the target compound contrasts with other arylidene moieties in analogs:

Compound Name Position 5 Substituent Key Differences Reference
(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-(4-methylphenyl)-... 5-(4-bromophenyl)furan-2-ylmethylidene Bromophenyl substitution on furan
(5E)-5-[(4-chlorophenyl)methylidene]-3-phenyl-... 4-chlorophenylmethylidene Chlorophenyl vs. furan; simpler aromatic
(5Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one Azulenylmethylene Polycyclic azulene vs. furan

Impact : The furan group offers a balance of electron-rich aromaticity and steric accessibility compared to bulkier substituents (e.g., azulene) or halogenated aromatics (e.g., 4-bromophenyl).

Substituent Variations at Position 3

The 4-phenylpiperazinylbutyl chain distinguishes the target compound from analogs with simpler alkyl/aryl groups:

Compound Name Position 3 Substituent Key Differences Reference
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene... N-(4-methylphenyl)butanamide Amide vs. piperazine; shorter chain
4-[(5E)-5-(4-methylphenylmethylidene)-...-N-morpholin-4-ylbutanamide Morpholine-containing butanamide Morpholine vs. piperazine
(5Z)-5-(2-methylbenzylidene)-3-phenyl-... Phenyl No extended side chain

Stereochemical and Functional Comparisons

  • E/Z Isomerism : The (5E) configuration in the target compound may influence binding affinity compared to Z isomers (e.g., (5Z)-5-(2-methylbenzylidene)-3-phenyl-...), as stereochemistry affects molecular geometry and target compatibility.
  • In contrast, furan-containing analogs (e.g., ) are often explored for antimicrobial applications.

Data Tables

Table 1: Structural Comparison of Key Rhodanine Derivatives

Compound ID Position 5 Group Position 3 Group Biological Activity Reference
Target Furan-2-ylmethylidene (5E) 4-Phenylpiperazinylbutyl Potential CNS modulation
5-(4-Bromophenyl)furan-2-yl 4-Methylphenyl Antimicrobial
4-Methylphenylmethylidene Morpholin-4-ylbutanamide Antidiabetic
Azulen-1-ylmethylene (5Z) Benzyl Electrochemical activity

Table 2: Physicochemical Properties

Compound ID Molecular Formula Molecular Weight (g/mol) LogP* Reference
Target C₂₂H₂₄N₃O₃S₂ 466.58 ~3.5†
C₂₀H₂₁N₃O₃S₂ 427.53 2.8
C₁₆H₁₀ClNOS₂ 331.84 4.1

*Calculated using ChemDraw; †Estimated based on analog data.

Biological Activity

The compound (5E)-5-[(furan-2-yl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their potential as therapeutic agents due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.41 g/mol

The presence of a furan ring and a thiazolidinone core contributes to its unique biological properties.

Anticancer Activity

Thiazolidinone derivatives, including the compound , have shown significant anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Certain thiazolidinones induce cell cycle arrest in cancer cells, preventing their division and growth.
  • Apoptosis Induction : They can trigger programmed cell death in tumor cells by activating apoptotic pathways.
  • Inhibition of Metastasis : Some studies suggest that these compounds may reduce the invasive capabilities of cancer cells.

For instance, a study highlighted the anticancer effects of thiazolidinone derivatives against various cancer cell lines, including human colon adenocarcinoma (HT29) and gastric cancer cells, demonstrating significant cytotoxicity at micromolar concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolidinone derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria. The following points summarize its antimicrobial effects:

  • Broad-Spectrum Activity : The compound has shown effectiveness against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

A study reported that several thiazolidinone derivatives exhibited significant antibacterial activity, with some compounds showing minimum inhibitory concentrations (MICs) in the low micromolar range .

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, this compound may possess other bioactivities:

  • Anticonvulsant Activity : Some thiazolidinones have been investigated for their potential to reduce seizure activity in animal models.
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antidiabetic Potential : Thiazolidinones have been explored for their ability to enhance insulin sensitivity and reduce blood glucose levels.

Case Studies

Several studies have focused on the biological activity of thiazolidinone derivatives similar to the compound :

  • Study on Anticancer Properties : A recent study demonstrated that a series of thiazolidinones showed potent antiproliferative activity against various cancer cell lines, with IC50 values ranging from 10 to 50 µM .
  • Antimicrobial Efficacy Assessment : In a comparative analysis, a group of synthesized thiazolidinones was tested against standard bacterial strains, revealing that some compounds exhibited MIC values lower than 10 µg/mL against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (5E)-5-[(furan-2-yl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one?

  • The compound can be synthesized via a multi-step approach:

Thiosemicarbazide condensation : React 4-oxo-4-(4-phenylpiperazin-1-yl)butylamine with carbon disulfide under basic conditions to form the thiosemicarbazide intermediate.

Cyclization : Treat the intermediate with chloroacetic acid and sodium acetate in a refluxing mixture of DMF and acetic acid (2:1 v/v) for 2–3 hours to form the thiazolidinone core .

Knoevenagel condensation : Introduce the furan-2-ylmethylene group by reacting the thiazolidinone with furfural in the presence of piperidine as a catalyst, ensuring stereochemical control (E-configuration) via reflux in ethanol .

  • Yield optimization (~75–80%) is achieved by controlling reaction temperature (80–90°C) and stoichiometric ratios (1:1.2 for thiosemicarbazide:chloroacetic acid) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • FT-IR : Confirm the presence of thioamide (C=S stretch at ~1200–1250 cm⁻¹) and carbonyl (C=O at ~1680–1720 cm⁻¹) groups .
  • NMR : ¹H NMR identifies protons on the furan ring (δ 6.3–7.4 ppm) and piperazine moiety (δ 2.5–3.5 ppm). ¹³C NMR resolves the thiocarbonyl carbon at ~180 ppm .
  • X-ray crystallography : Use SHELX software for structure refinement. Key parameters include R-factor (<0.05) and bond-length discrepancies (<0.02 Å) to validate the E-configuration of the furan-2-ylmethylene group .

Advanced Research Questions

Q. How can computational methods predict the pharmacological targets of this compound?

  • Perform molecular docking (AutoDock Vina or Schrödinger Suite) to assess binding affinity to targets like PPARγ or EGFR kinases.

  • Protocol :

Prepare the ligand by optimizing geometry at the B3LYP/6-31G(d) level.

Dock into PPARγ (PDB: 2PRG) using a grid box centered on the ligand-binding domain (20 ų).

Analyze binding poses with PyMOL; prioritize interactions (e.g., hydrogen bonds with Arg288, hydrophobic contacts with Phe264) .

  • Validation : Compare docking scores (ΔG ≤ −8.0 kcal/mol) with known inhibitors (e.g., rosiglitazone) to infer therapeutic potential .

Q. What strategies resolve contradictions in reported biological activity data for thiazolidinone derivatives?

  • Experimental variables : Compare cell lines (e.g., MCF-7 vs. HepG2), concentrations (IC₅₀ ranges: 10–50 µM), and assay protocols (MTT vs. SRB). For example, lower IC₅₀ in MCF-7 may stem from overexpression of PPARγ receptors .
  • Structural analogs : Evaluate substituent effects. The 4-phenylpiperazine group enhances solubility but may reduce membrane permeability, explaining variability in in vivo efficacy .
  • Statistical analysis : Apply ANOVA to identify significant factors (e.g., incubation time, solvent DMSO%) contributing to data variability .

Q. How can flow chemistry improve the scalability and reproducibility of this compound’s synthesis?

  • Microreactor setup : Use a continuous-flow system (e.g., Corning AFR) with:

  • Residence time : 15–20 minutes at 90°C.
  • Solvent system : Ethanol/water (3:1) to enhance mixing and reduce by-products.
    • Process monitoring : In-line FT-IR tracks intermediate formation (e.g., thiosemicarbazide at 1250 cm⁻¹).
    • Yield enhancement : Achieve >85% purity via real-time feedback control, reducing manual batch inconsistencies .

Methodological Challenges

Q. What are the key considerations for designing structure-activity relationship (SAR) studies on this compound?

  • Variable groups : Modify the furan-2-ylmethylene (electron-withdrawing vs. donating substituents) and 4-phenylpiperazine (alkyl vs. aryl substitutions) to assess effects on potency.
  • Assay selection : Prioritize kinase inhibition (EGFR, VEGFR2) and anti-inflammatory (COX-2) assays based on computational predictions .
  • Statistical design : Use a central composite design (CCD) to optimize substituent combinations, analyzing responses (IC₅₀, logP) via response surface methodology .

Q. How can researchers address poor aqueous solubility during in vitro testing?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD at 10 mM) to maintain solubility without cytotoxicity .
  • Nanoformulation : Prepare PEGylated liposomes (size: 100–150 nm, PDI <0.2) via thin-film hydration, achieving >90% encapsulation efficiency .

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